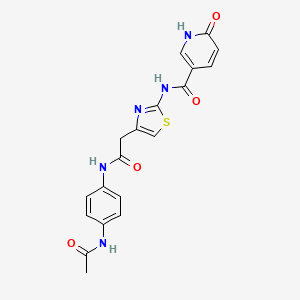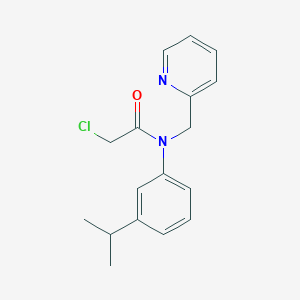
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon binding of an antigen to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of multiple signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide blocks this signaling cascade and induces apoptosis in B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to selectively inhibit BTK activity without affecting other kinases, leading to minimal off-target effects. In preclinical studies, 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to induce apoptosis in B-cells and inhibit tumor growth in mouse models of CLL and MCL. In clinical trials, 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to be well-tolerated, with manageable toxicity profiles.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis in B-cells, and its efficacy in reducing tumor burden in mouse models of B-cell malignancies. However, the limitations of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide include its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
For the research and development of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide include the optimization of its synthesis method and purification process, the investigation of its efficacy in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL), and the exploration of its potential for combination therapy with other targeted agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide and its potential for resistance development.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the reaction of 2-chloro-N-(3-propan-2-ylphenyl)acetamide with pyridine-2-carboxaldehyde in the presence of a base, followed by the addition of a reducing agent to form the final product. The purity and yield of the product can be optimized by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies. In vitro studies have shown that 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide selectively inhibits BTK activity and induces apoptosis in B-cells, leading to the inhibition of tumor growth. In vivo studies in mouse models of CLL and MCL have demonstrated the efficacy of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide in reducing tumor burden and improving survival rates. Clinical trials of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide in patients with CLL and MCL have shown promising results, with high response rates and manageable toxicity profiles.
Propriétés
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(2)14-6-5-8-16(10-14)20(17(21)11-18)12-15-7-3-4-9-19-15/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRIRRCFWZDUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2963691.png)
![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)
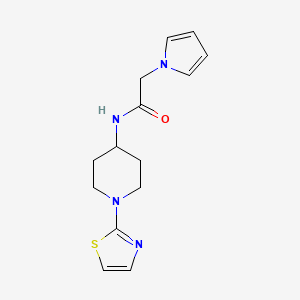
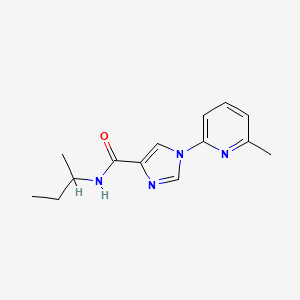
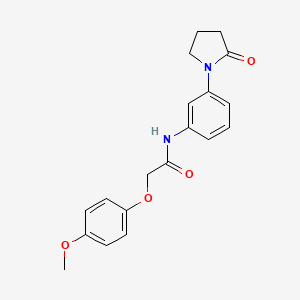

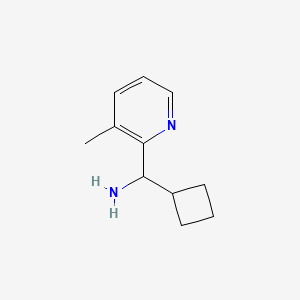
![2-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2963704.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)
![Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2963707.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2963709.png)
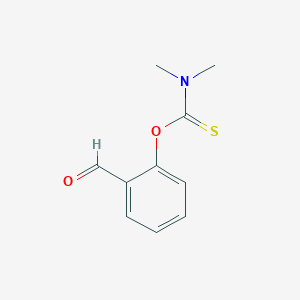
![N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2963711.png)
